This compound can be classified as a benzimidazole derivative, characterized by the presence of a benzimidazole ring structure. Benzimidazoles are recognized for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The specific structure of 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one allows for further exploration in drug development and material science due to its reactivity and ability to interact with biological targets.
The synthesis of 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one typically involves several key steps:
These steps highlight the importance of careful selection of reagents and conditions to achieve the desired product efficiently.
The molecular structure of 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one can be described as follows:
The structural integrity is maintained through various covalent bonds, with bond lengths and angles consistent with typical values found in similar heterocyclic compounds.
4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one can participate in several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create new derivatives for research purposes.
The mechanism of action for 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one is primarily based on its interaction with specific molecular targets within biological systems:
The precise molecular targets often depend on the specific biological activity being investigated, necessitating further studies to elucidate these interactions.
The physical and chemical properties of 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one include:
These properties are critical for determining the compound's applicability in various scientific fields, including pharmaceuticals and materials science.
4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one has several promising applications:
Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused benzene and imidazole ring system. This core structure exhibits remarkable structural versatility, enabling diverse chemical modifications that fine-tune pharmacological properties. The incorporation of halogen atoms—particularly bromine and chlorine at specific ring positions—confers enhanced bioactivity through electronic effects and improved binding interactions with biological targets. Among these derivatives, 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one exemplifies a strategically optimized scaffold where halogen positioning enhances its drug-like properties and therapeutic potential [4] [9].
The bromo-chloro substitution pattern in 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one (Molecular Formula: C₇H₄BrClN₂O, Molecular Weight: 247.48 g/mol) profoundly influences its physicochemical and pharmacological profile. Key structural attributes include:
Table 1: Physicochemical Properties of Halogen-Substituted Benzimidazolones
Property | 4-Bromo-6-chloro-derivative | 4-Bromo-6-fluoro-analog | 6-Bromo-4-chloro-isomer |
---|---|---|---|
Molecular Formula | C₇H₄BrClN₂O | C₇H₄BrFN₂O | C₇H₄BrClN₂O |
Molecular Weight (g/mol) | 247.48 | 231.02 | 247.48 |
Boiling Point (°C) | Not Reported | 179.5 ± 19.0 | Not Reported |
Hydrogen Bond Donors | 2 | 2 | 2 |
Hydrogen Bond Acceptors | 2 | 2 | 2 |
XLogP3 | ~2.1* | 1.4 | ~2.1* |
*Estimated from structural analogs [3] [5] .
Halogenated benzimidazolones emerged as strategic scaffolds during the 1990–2010 period, driven by limitations of early nitroheterocyclic antiparasitic drugs:
This evolution positioned 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one as a versatile intermediate in lead optimization campaigns, bridging classical heterocyclic chemistry and modern targeted drug design [2] [6].
Benzimidazolones demonstrate broad bioactivity, with the 4-bromo-6-chloro derivative exhibiting dual promise in infectious and chronic disease targeting:
Table 2: Therapeutic Applications of 4-Bromo-6-chloro Benzimidazolone Analogs
Disease Area | Molecular Target | Reported Bioactivity | Mechanistic Insight |
---|---|---|---|
Chagas Disease | Tubulin dimerization | IC₅₀ = 1.2 μM (T. cruzi epimastigotes) | Disruption of microtubule assembly |
Viral Infections | HCV NS5B Polymerase | EC₅₀ = 3.8 μM (HCV replicon assay) | Non-nucleoside polymerase inhibition |
Breast Cancer | VEGFR-2 Kinase | IC₅₀ = 0.25 μg/mL (MCF-7 cells) | Anti-angiogenesis via kinase suppression |
Inflammatory Disorders | NF-κB signaling | >50% cytokine reduction (murine model) | Downregulation of pro-inflammatory transcription |
Bacterial Infections | DNA gyrase | MIC = 12.5 μg/mL (MRSA strains) | Topoisomerase IV inhibition |
Data consolidated from [2] [5] [6].
The scaffold’s adaptability enables "target hopping" – minor structural tweaks redirect bioactivity toward distinct disease pathways, underscoring its central role in polypharmacology [4] [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0